molecular formula C17H16BrN5O3S B2396148 N-(4-bromophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1224000-56-9

N-(4-bromophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2396148
CAS No.: 1224000-56-9
M. Wt: 450.31
InChI Key: HZWPBUDUWPNJMA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound characterized by its bromophenyl group and morpholino-thiazolo[4,5-d]pyrimidin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multiple steps, starting with the bromination of phenylacetamide to introduce the bromophenyl group

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, controlled temperatures, and purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(4-bromophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide has shown potential as an antimicrobial and antiproliferative agent. Its ability to inhibit the growth of bacteria and cancer cells makes it a candidate for further study in drug development.

Medicine: The compound's biological activity suggests potential applications in the development of new therapeutic agents. Its mechanism of action may involve interaction with specific molecular targets, making it a valuable tool in medicinal chemistry.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique structure and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide exerts its effects involves interaction with specific molecular targets. These interactions can disrupt cellular processes, leading to the inhibition of bacterial growth or cancer cell proliferation. The exact pathways and targets involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • N-(4-bromophenyl)acetamide: A simpler analog lacking the morpholino-thiazolo[4,5-d]pyrimidin moiety.

  • 2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide: A related compound without the bromophenyl group.

  • N-(4-bromophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide: The target compound with both functional groups.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O3S/c18-11-1-3-12(4-2-11)20-13(24)9-23-10-19-15-14(16(23)25)27-17(21-15)22-5-7-26-8-6-22/h1-4,10H,5-9H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWPBUDUWPNJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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